1,1-Bis(ethylsulfonyl)-2-methylpropane
Description
Properties
CAS No. |
6330-46-7 |
|---|---|
Molecular Formula |
C8H18O4S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
SOYDVBNLPVNEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C(C)C)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfonyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison
1,1-Bis(ethylsulfonyl)-2-methylpropane vs. 2-(tert-Butyldisulfanyl)-2-methylpropane
- Structure :
- Reactivity :
- Sulfonyl groups are electron-withdrawing, enhancing oxidative stability.
- Disulfides (as in the analog) are redox-active and prone to cleavage under reducing conditions.
- Applications :
This compound vs. 1,1-Dimethylethoxy-2-methylpropane
- Structure :
- Physical Properties :
Q & A
Q. What are the established synthetic routes for 1,1-Bis(ethylsulfonyl)-2-methylpropane, and how can reaction conditions be optimized?
The synthesis of sulfonyl-containing compounds typically involves sulfonation or nucleophilic substitution reactions. For this compound, a plausible route could involve reacting 2-methylpropane derivatives with ethylsulfonyl chloride under controlled anhydrous conditions. Optimization may include:
- Temperature control : Elevated temperatures (80–120°C) to enhance reaction kinetics while avoiding decomposition.
- Catalyst selection : Lewis acids (e.g., AlCl₃) to facilitate sulfonyl group incorporation.
- Stoichiometric ratios : Maintaining a 2:1 molar ratio of ethylsulfonyl chloride to the core hydrocarbon backbone to ensure bis-functionalization.
Experimental design frameworks, such as factorial design, can systematically test variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ethylsulfonyl group integration and methylpropane backbone structure.
- Infrared Spectroscopy (IR) : Peaks near 1300–1350 cm⁻¹ (S=O asymmetric stretching) and 1150–1200 cm⁻¹ (S=O symmetric stretching) validate sulfonyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion ([M+H]⁺) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve any byproducts.
Cross-validation using multiple techniques minimizes mischaracterization risks, especially for structurally similar sulfonates .
Q. What safety protocols should be followed when handling this compound?
While specific GHS data for this compound is unavailable, analogous sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) suggest:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Emergency measures : Immediate decontamination of spills with inert absorbents and thorough washing of exposed skin .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?
Density Functional Theory (DFT) simulations can model:
- Solvent effects : Polarizable continuum models (PCM) to evaluate solvation energies in polar vs. non-polar solvents.
- Reaction pathways : Transition state analysis for sulfonyl group hydrolysis or nucleophilic substitution.
- Thermodynamic stability : Gibbs free energy calculations to assess decomposition risks under varying pH or temperature.
Linking computational results to experimental validation ensures alignment with empirical observations .
Q. How can researchers address discrepancies in experimental data between synthesis batches of this compound?
- Root-cause analysis : Use Design of Experiments (DoE) to isolate variables (e.g., reagent purity, stirring rates).
- Statistical tools : ANOVA to identify significant outliers in yield or purity data.
- Theoretical framework alignment : Revisit reaction mechanisms to identify overlooked intermediates or side reactions. For example, incomplete sulfonation due to moisture contamination could explain variability .
Q. What strategies can isolate and characterize transient intermediates during the synthesis of this compound?
- In-situ monitoring : ReactIR or Raman spectroscopy to detect short-lived intermediates.
- Cryogenic trapping : Quench reactions at low temperatures (-78°C) to stabilize reactive species for NMR or X-ray crystallography.
- Chromatographic separation : Advanced techniques like UPLC coupled with mass spectrometry to resolve intermediates with similar retention times .
Methodological Considerations
- Theoretical grounding : Anchor research questions in sulfonation chemistry or organosulfur reactivity frameworks to guide hypothesis formulation .
- Data triangulation : Combine spectroscopic, computational, and chromatographic data to resolve structural ambiguities .
- Safety-driven design : Preemptively address hazards through risk assessments, even if GHS classifications are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
